Virgaureoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

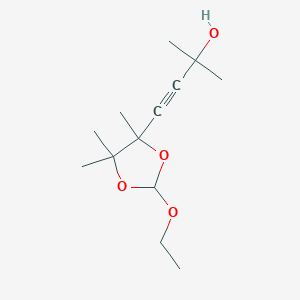

Virgaureoside A is a diglycoside compound derived from the plant Solidago virgaurea LThis plant has been traditionally used in folk Chinese medicine for its diuretic, choleretic, and antiseptic properties . This compound is one of the phenolic glycosides found in this plant and has shown potential biological activities, including antioxidant, antifungal, and cytotoxic effects on cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: The first total synthesis of Virgaureoside A was achieved by Stepanova et al. The synthesis involves the following key steps :

Starting Materials: Ethyl 2-hydroxybenzoate and ethyl 4-hydroxybenzoate.

Glycosylation: The aglycone moiety (2-hydroxybenzyl salicylate) is glycosylated by two glucose moieties.

Selective Acid Catalyzed Cleavage: This step involves the selective acid-catalyzed cleavage of acetyl esters in the presence of a substituted benzoyl ester and two glycosidic linkages.

Final Product: The desired product, this compound, is obtained in an overall yield of 5.6%.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound due to its low natural abundance and the complexity of its synthesis. Most of the available compound is obtained through laboratory synthesis.

化学反応の分析

Types of Reactions: Virgaureoside A undergoes various chemical reactions, including:

Oxidation: The phenolic groups in this compound can undergo oxidation reactions.

Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be employed for hydrolysis.

Major Products:

Oxidation: Oxidation of phenolic groups can lead to the formation of quinones.

Hydrolysis: Hydrolysis of glycosidic bonds results in the release of glucose and the aglycone moiety.

科学的研究の応用

Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.

Industry: Although not widely used industrially, its antioxidant properties could be explored for use in food preservation and cosmetics.

作用機序

The exact mechanism of action of Virgaureoside A is not fully understood. its biological effects are believed to be mediated through:

Antioxidant Activity: Scavenging of free radicals and inhibition of oxidative stress.

Cytotoxic Activity: Induction of apoptosis in cancer cells through the activation of specific molecular pathways.

類似化合物との比較

Virgaureoside A is structurally similar to other phenolic glycosides found in Solidago virgaurea L., such as leiocarposide . its unique glycosylation pattern and specific biological activities distinguish it from other compounds. Similar compounds include:

Leiocarposide: Another phenolic glycoside with similar antioxidant properties.

Quercetin Glycosides: Flavonoid glycosides with antioxidant and anti-inflammatory activities.

特性

CAS番号 |

101247-84-1 |

|---|---|

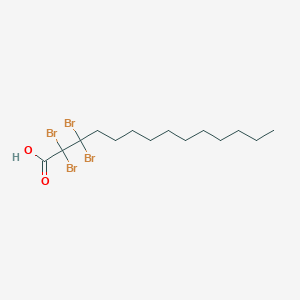

分子式 |

C26H32O14 |

分子量 |

568.5 g/mol |

IUPAC名 |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

InChI |

InChI=1S/C26H32O14/c27-9-16-18(29)20(31)22(33)25(39-16)37-14-7-3-1-5-12(14)11-36-24(35)13-6-2-4-8-15(13)38-26-23(34)21(32)19(30)17(10-28)40-26/h1-8,16-23,25-34H,9-11H2/t16-,17-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |

InChIキー |

JGBPNQSHUMFCHA-RHYMDBNLSA-N |

異性体SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

正規SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)

![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)

![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)

![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)

![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)

![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)